molecular formula C14H22N2O2 B2711388 [(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol CAS No. 2193051-90-8

[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol

Cat. No.: B2711388
CAS No.: 2193051-90-8
M. Wt: 250.342
InChI Key: PBQPLOLJXULZHN-OCCSQVGLSA-N
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Description

[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol is a complex organic compound with the molecular formula C14H22N2O2 It is characterized by a morpholine ring substituted with an aminomethyl group, a benzyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with an amine under acidic or basic conditions.

    Introduction of Substituents: The benzyl and aminomethyl groups are introduced through nucleophilic substitution reactions. For instance, benzyl chloride can be reacted with the morpholine derivative in the presence of a base to introduce the benzyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the benzyl group to a methyl group using hydrogenation.

    Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde or benzoic acid, while reduction of the benzyl group can yield a methyl-substituted morpholine derivative.

Scientific Research Applications

Chemistry

In chemistry, [(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it a suitable candidate for probing the active sites of various enzymes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of [(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(3S,5R)-3-(aminomethyl)-4-phenyl-5-methylmorpholin-3-yl]methanol: Similar structure but with a phenyl group instead of a benzyl group.

    [(3S,5R)-3-(aminomethyl)-4-benzyl-5-ethylmorpholin-3-yl]methanol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both aminomethyl and benzyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-12-8-18-11-14(9-15,10-17)16(12)7-13-5-3-2-4-6-13/h2-6,12,17H,7-11,15H2,1H3/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQPLOLJXULZHN-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1CC2=CC=CC=C2)(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC[C@](N1CC2=CC=CC=C2)(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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